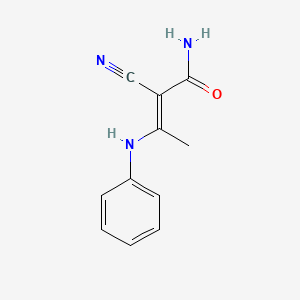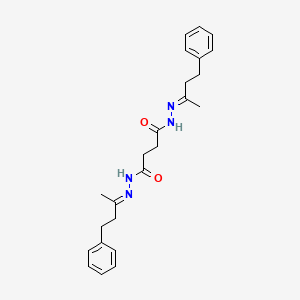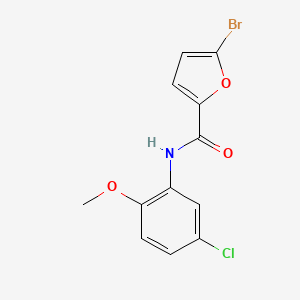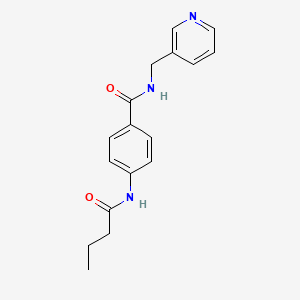![molecular formula C15H10N4 B5885613 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)
7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of triazolopyrimidines, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is not fully understood. However, it is believed to act through the inhibition of specific enzymes and proteins involved in various biological processes. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis in cancer cells, which is a programmed cell death mechanism that is essential for maintaining tissue homeostasis. It has also been found to possess potent antimicrobial activity against various bacterial and fungal strains. Additionally, it has been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine in lab experiments is its diverse biological activities, which make it a valuable tool for studying various biological processes. Additionally, it has low toxicity and can be easily synthesized in the lab. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the study of 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine. One potential direction is to further investigate its antitumor activity and explore its potential as a cancer treatment. Another direction is to study its antimicrobial activity in more detail and develop new antimicrobial agents based on its structure. Additionally, its potential as an anti-inflammatory and analgesic agent can be further explored. Finally, its mechanism of action can be elucidated using various biochemical and biophysical techniques.
Métodos De Síntesis
The synthesis of 7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a multistep process. The first step involves the preparation of 1-naphthylamine, which is then reacted with ethyl glyoxalate to form the corresponding pyrazoline derivative. This pyrazoline derivative is then cyclized using hydrazine hydrate to form the triazole ring. Finally, the triazole ring is fused with the pyrimidine ring through a condensation reaction with 2,4-dihydroxy-6-methylpyrimidine.
Aplicaciones Científicas De Investigación
7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine has shown promising results in various scientific research applications. It has been found to exhibit antitumor, antimicrobial, antifungal, and antiviral activities. Additionally, it has been studied for its potential use as an anti-inflammatory and analgesic agent.
Propiedades
IUPAC Name |
7-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4/c1-2-6-12-11(4-1)5-3-7-13(12)14-8-9-16-15-17-10-18-19(14)15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEGVYSJWBCNVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=NC4=NC=NN34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)

![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)
![N-(3-hydroxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5885556.png)


![5-[5-(2-furyl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5885573.png)


![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)
![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide](/img/structure/B5885644.png)